2-(Quinoline-2-carbonylamino)acetic acid
Beschreibung
Eigenschaften
CAS-Nummer |
613-58-1 |
|---|---|
Molekularformel |
C12H10N2O3 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
2-(quinoline-2-carbonylamino)acetic acid |
InChI |
InChI=1S/C12H10N2O3/c15-11(16)7-13-12(17)10-6-5-8-3-1-2-4-9(8)14-10/h1-6H,7H2,(H,13,17)(H,15,16) |
InChI-Schlüssel |
HCIAAULRYYHQQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC(=O)O |
Andere CAS-Nummern |
613-58-1 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Molecular and Structural Comparisons
The following table summarizes key structural and molecular differences between 2-(Quinoline-2-carbonylamino)acetic acid and related compounds:
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-(Quinoline-2-carbonylamino)acetic acid?
The synthesis typically involves coupling quinoline-2-carboxylic acid derivatives with amino-acetic acid moieties. A standard approach includes activating quinoline-2-carboxylic acid via its acid chloride, followed by reaction with glycine or protected glycine derivatives under Schotten-Baumann conditions. Optimization of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is critical to avoid side reactions such as hydrolysis of the acid chloride .
Q. How can researchers confirm the structural integrity and purity of this compound?
Orthogonal analytical techniques are recommended:
- NMR spectroscopy (¹H/¹³C) to verify connectivity of the quinoline and glycine moieties.
- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% by area normalization).
- Mass spectrometry (ESI-MS or HRMS) to confirm molecular ion peaks .
Q. What experimental strategies are used to study protein-ligand interactions involving this compound?
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity (Kd).
- X-ray crystallography or cryo-EM for resolving binding conformations in enzyme active sites, leveraging the quinoline scaffold’s propensity for π-π stacking and hydrogen bonding .
Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?
- Use co-solvents like DMSO (≤1% v/v) with buffer systems (e.g., PBS at pH 7.4).
- Employ micellar encapsulation using surfactants (e.g., Tween-80) or cyclodextrins to enhance dispersion .
Advanced Research Questions
Q. What mechanistic insights explain the enzyme inhibition activity of this compound?
Computational docking studies (e.g., AutoDock Vina) paired with mutagenesis experiments suggest competitive inhibition via:
- Blocking substrate access through quinoline-ring insertion into hydrophobic pockets.
- Stabilizing inactive enzyme conformations via hydrogen bonds between the acetamido group and catalytic residues (e.g., serine hydrolases) .
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different assays?
- Meta-analysis of assay conditions (e.g., buffer pH, ionic strength, and enzyme isoforms).
- Validate activity using orthogonal assays (e.g., fluorogenic substrates vs. radiometric assays).
- Control for batch-to-batch variability via rigorous QC (HPLC, elemental analysis) .
Q. What strategies optimize the stability of this compound in long-term biochemical studies?
- Store lyophilized samples at −80°C under inert gas (N2).
- Avoid prolonged exposure to light or oxidizing agents.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., hydrolysis of the amide bond) .
Q. How can researchers probe the compound’s selectivity across structurally related enzyme targets?
- Kinetic profiling against enzyme panels (e.g., serine proteases, kinases).
- Thermal shift assays (DSF) to compare target engagement versus off-target proteins.
- CRISPR-Cas9 knockout models to validate phenotypic specificity in cellular assays .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. X-ray) for this compound?
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism.
- Report IC50/EC50 values with 95% confidence intervals and assess goodness-of-fit (R<sup>2</sup> > 0.98) .
Application-Specific Questions
Q. How is this compound utilized in studying bacterial metalloenzymes?
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